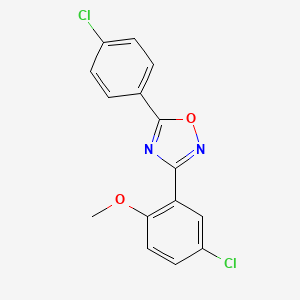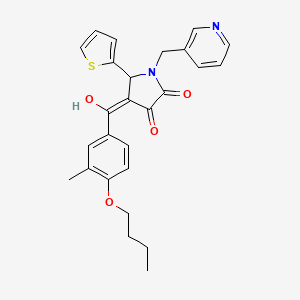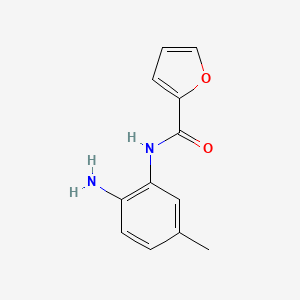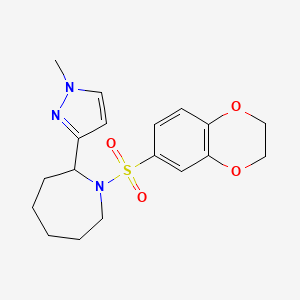
3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that belongs to the oxadiazole family. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been extensively studied in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce pain and fever in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal models, which makes it a safer option for research. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the research on 3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. One area of research is the investigation of its potential use in the treatment of cancer. It has been shown to have cytotoxic effects on cancer cells in vitro, and further research is needed to determine its efficacy in vivo. Another area of research is the investigation of its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic value in humans. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in future research.
Méthodes De Synthèse
The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-5-chlorobenzophenone with 4-chlorobenzohydrazide in the presence of concentrated sulfuric acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
The potential therapeutic properties of 3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole have been extensively studied in scientific research. This compound has been shown to possess anti-inflammatory, analgesic, and antimicrobial properties. It has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-20-13-7-6-11(17)8-12(13)14-18-15(21-19-14)9-2-4-10(16)5-3-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKTEFOGZDFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5419041.png)


acetate](/img/structure/B5419055.png)

![3-[(2-methoxy-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5419081.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419089.png)
![2-pyridin-4-yl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5419104.png)
![2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B5419107.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5419124.png)
![1,5-dimethyl-4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5419132.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-ethylphenyl)urea](/img/structure/B5419133.png)

![4-(2-furyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5419151.png)